5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Description
Historical Context and Development of Pyrrolo[2,3-b]pyridine Scaffolds
The pyrrolo[2,3-b]pyridine framework, commonly known as 7-azaindole, originated from natural product isolation studies in the mid-20th century. Early synthetic routes, such as the Madelung and Fischer indole syntheses, were adapted to produce 1H-pyrrolo[2,3-b]pyridine derivatives, enabling systematic exploration of their reactivity and functionalization. The introduction of bromine at position 5 and cyclopropyl at position 3 marked a significant milestone, as these groups improved metabolic stability and target selectivity. For instance, bromination enhances halogen bonding with kinase ATP pockets, while the cyclopropyl group restricts conformational flexibility, favoring entropically driven binding.
A comparative analysis of synthetic methods reveals that cross-coupling reactions between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and brominated reagents yield this compound with 98% purity under optimized conditions. The table below summarizes key synthetic advancements:
Fragment-Based Drug Discovery Approaches Using 7-Azaindole Scaffolds
Fragment-to-lead (F2L) strategies have extensively utilized 7-azaindole due to its balanced physicochemical properties—molecular weight <250 Da, ClogP ~2.1, and three hydrogen-bond donors/acceptors. The 5-bromo-3-cyclopropyl variant serves as a versatile fragment for constructing kinase inhibitors, as demonstrated by its integration into B-RAF^V600E^ inhibitors like vemurafenib analogs. Structural studies show that the 7-azaindole core occupies the adenine-binding pocket of kinases, with the bromine atom forming a critical halogen bond with backbone carbonyls (e.g., Cys532 in B-RAF).
Recent FBDD campaigns have optimized this scaffold through:
- Halogen Scanning : Replacing bromine with chlorine or iodine modulates potency and selectivity.
- Cyclopropyl Tuning : Substituents at C3 influence hydrophobic interactions with allosteric pockets.
- Late-Stage Functionalization : Suzuki-Miyaura couplings introduce aryl groups at C5 for enhanced affinity.
Significance in Targeted Therapy Development
This compound derivatives exhibit remarkable efficacy in targeting oncogenic kinases. For example, compound 35 (a derivative with a 4-fluorophenyl group at C5) demonstrated an IC~50~ of 0.080 µM against B-RAF^V600E^ and broad-spectrum antitumor activity across 60 cancer cell lines. The table below highlights its therapeutic potential:
These derivatives exploit the scaffold’s ability to disrupt ATP binding while minimizing off-target effects—a hallmark of next-generation kinase inhibitors.
Structural Significance in Ligand-Receptor Interactions
The 5-bromo-3-cyclopropyl substitution pattern confers unique steric and electronic properties critical for molecular recognition. X-ray crystallography of related 7-azaindole complexes reveals:
- The bromine atom participates in halogen bonds with backbone carbonyls (distance: 3.2–3.5 Å).
- The cyclopropyl group induces a 15° tilt in the pyrrolopyridine core, optimizing π-π stacking with Phe583 in B-RAF.
- N-H…N hydrogen bonds between the pyrrole nitrogen and kinase hinge residues (e.g., Glu501) stabilize the binding pose.
Quantum mechanical calculations further show that the cyclopropyl substituent increases the scaffold’s rigidity, reducing the entropic penalty upon binding by 2.1 kcal/mol compared to linear alkyl chains. This structural insight guides the rational design of high-affinity inhibitors.
Properties
IUPAC Name |
5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-7-3-8-9(6-1-2-6)5-13-10(8)12-4-7/h3-6H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLUDPYHOMETIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CNC3=C2C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256818-80-0 | |
| Record name | 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis.
Mode of Action
This compound interacts with FGFRs, inhibiting their activity. This compound binds to the receptor, preventing the activation of downstream signaling pathways.
Biochemical Pathways
Upon binding to FGFRs, this compound inhibits the activation of downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways. These pathways are involved in cell proliferation, migration, and angiogenesis.
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (237.1 g/mol) can influence these pharmacokinetic properties.
Result of Action
The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and migration. For instance, it has been shown to significantly reduce the migration and invasion abilities of 4T1 breast cancer cells.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C in a dry environment.
Biological Activity
5-Bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1256818-80-0) is a pyrrolo derivative that has garnered attention for its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound demonstrates potential therapeutic applications in oncology due to its ability to modulate critical signaling pathways involved in cell proliferation and migration.
- Molecular Formula : C10H9BrN2
- Molecular Weight : 237.1 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with a bromine atom and a cyclopropyl group, contributing to its unique biological properties.
This compound primarily targets FGFRs. Its mode of action involves the inhibition of FGFR activity, which leads to the suppression of downstream signaling pathways including:
- RAS-MEK-ERK pathway
- PLCγ pathway
- PI3K-Akt pathway
This inhibition results in decreased cell proliferation and migration, making it a candidate for cancer treatment strategies.
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties. A notable study evaluated various derivatives of pyrrolo[2,3-b]pyridine and identified that compounds similar to this compound showed potent inhibitory effects against FGFR1, 2, and 3. Specifically, derivative 4h demonstrated IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) in vitro, indicating strong potential as an anti-cancer agent .
Table: Summary of Biological Activity Studies
| Study Reference | Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibits proliferation | |
| 4h | FGFR2 | 9 | Induces apoptosis | |
| Pyrrolo Derivatives | FGFRs | Variable | Anti-cancer activity |
In vitro studies have shown that the compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis. Additionally, it significantly reduces cell migration and invasion capabilities .
Pharmacokinetics and Stability
The pharmacokinetic profile of this compound is influenced by factors such as solubility and stability. It is recommended to store the compound at temperatures between 2°C and 8°C in a dry environment to maintain its efficacy . The compound's low molecular weight is advantageous for further optimization in drug development.
Comparison with Similar Compounds
Key Structural Features :
- Bromine at C5 : Enhances electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Cyclopropyl at C3 : Provides rigidity and may influence hydrophobic interactions in binding pockets .
- Planar aromatic core : Facilitates π-π stacking and hydrogen bonding with biomolecules .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield: Ethynyl and aryl groups (e.g., 20a, 21e) show moderate yields (36–51%) due to steric challenges in Sonogashira or Suzuki couplings . Nitration (Compound 5) achieves high yield (95%) but requires harsh conditions (fuming HNO₃) . Methylation at N1 (Compound 22) is efficient (75% yield) via alkylation with NaH/MeI .
Electronic and Steric Profiles: Nitro groups (Compound 5) are strongly electron-withdrawing, enhancing reactivity for reduction to amines . Methylation (Compound 22) reduces hydrogen-bonding capacity but increases lipophilicity .
Key Insights:
- Kinase Inhibition : The target compound’s cyclopropyl group may mimic the adenine ring in ATP, competing for binding in kinase active sites . Ethynyl-substituted analogues (e.g., 20a) show lower potency due to increased flexibility .
- Anticancer Potential: N-acylamino derivatives (e.g., 8a) exhibit improved cytotoxicity, attributed to hydrogen bonding with nicotinamide pharmacophores .
- Metabolic Stability : Methylation at N1 (Compound 22) slows hepatic clearance compared to unmethylated analogues .
Q & A
Q. What are the standard synthetic routes for 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling using 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine and cyclopropane-derived boronic acids. For example, cyclopropane substituents are introduced under Pd-catalyzed conditions with KCO as a base in toluene/ethanol mixtures . Purification involves silica gel chromatography with dichloromethane/ethyl acetate (90:10) .
Q. How is the compound characterized post-synthesis?
1H and 13C NMR spectroscopy are critical for structural confirmation. Key signals include:
- NH protons : Broad singlet at δ 12.40–13.45 ppm .
- Cyclopropyl protons : Distinct splitting patterns (e.g., δ 2.38 ppm for CH in p-tolyl derivatives) .
- Aromatic protons : Resonances between δ 7.10–8.93 ppm, depending on substituents .
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions influence biological activity?
Substituents at these positions significantly impact kinase inhibition and binding affinity . For example:
- 3-Cyclopropyl groups enhance metabolic stability compared to nitro or acetylene substituents .
- 5-Aryl groups (e.g., 4-methoxyphenyl) improve solubility and target engagement in kinase assays .
| Substituent (Position) | Biological Activity (IC) | Key Reference |
|---|---|---|
| 3-Nitro, 5-(4-CFPh) | Moderate FGFR inhibition (IC = 120 nM) | |
| 3-Cyclopropyl, 5-Br | Improved selectivity for HIPK2 |
Q. What strategies resolve contradictions in biological assay data for derivatives?
Contradictions often arise from off-target effects or solubility issues . Methodological solutions include:
Q. How can derivatives be designed for selective kinase inhibition?
Focus on hydrogen-bonding interactions with kinase hinge regions:
Q. What analytical methods validate synthetic intermediates?
Beyond NMR, HPLC-MS and X-ray crystallography are employed:
- HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., m/z 252.0 for 5-bromo derivatives) .
- X-ray : Resolves regiochemical ambiguities in fused-ring systems .
Methodological Considerations
Q. How to troubleshoot low yields in cross-coupling reactions?
Common fixes include:
- Optimizing Pd catalysts : Pd(PPh) outperforms PdCl in aryl boronic acid couplings .
- Adjusting solvent polarity : Toluene/ethanol (3:1) improves solubility of cyclopropane boronic acids .
- Base selection : KCO is preferred over NaCO for moisture-sensitive reactions .
Q. What computational tools predict SAR trends for pyrrolo[2,3-b]pyridines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
